Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)-
Description
Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- (CAS: 6609-53-6, molecular formula: C₈H₃Br₂ClF₃N₂) is a polyhalogenated benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2, bromine atoms at positions 4 and 6, and a chlorine atom at position 5 . This compound belongs to the benzimidazole class, where a benzene ring is fused to an imidazole ring. Such derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and herbicidal properties, depending on their substitution patterns .
The unique combination of halogens (Cl, Br) and the electron-withdrawing CF₃ group in this compound likely influences its physicochemical properties, such as lipophilicity (logP) and solubility, which are critical for its bioavailability and interaction with biological targets .
Properties
CAS No. |
53615-23-9 |
|---|---|
Molecular Formula |
C8H2Br2ClF3N2 |
Molecular Weight |
378.37 g/mol |
IUPAC Name |
4,6-dibromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H2Br2ClF3N2/c9-2-1-3-6(4(10)5(2)11)16-7(15-3)8(12,13)14/h1H,(H,15,16) |
InChI Key |
POIOLNAIRDCQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Cl)Br)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of benzimidazole derivatives typically involves the condensation of substituted o-phenylenediamines with carboxylic acid derivatives or their equivalents under acidic or catalytic conditions. For this compound, the synthesis can be approached via multi-step functionalization of a benzimidazole core or by assembling the ring with pre-substituted diamines and trifluoromethyl-containing carbonyl precursors.
A representative synthetic route involves:
- Step 1: Starting from appropriately substituted o-phenylenediamine bearing chloro and bromo substituents at the desired positions (4,5,6).
- Step 2: Condensation with trifluoroacetic acid or trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF3·OEt2) in a high-boiling solvent like propylene glycol or dimethylformamide (DMF).
- Step 3: Cyclization under reflux conditions (~110–150°C) for 6–12 hours to form the benzimidazole ring.
- Step 4: Purification by silica gel column chromatography using solvent systems such as ethyl acetate/chloroform or recrystallization from ethanol/water mixtures.
This approach ensures the incorporation of the trifluoromethyl group at the 2-position during ring formation, while the halogen substituents are introduced via the starting diamine or through subsequent electrophilic aromatic substitution reactions.
Detailed Multi-Step Synthesis Example
A detailed synthesis of related benzimidazole derivatives with trifluoromethyl and halogen substituents, which can be adapted for the 5-chloro-4,6-dibromo analogue, is as follows:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of substituted o-phenylenediamine | Halogenation of o-phenylenediamine or commercial availability of 4,6-dibromo-5-chloro-o-phenylenediamine | Halogenation controlled to achieve selective substitution |
| 2 | Condensation and cyclization | React substituted o-phenylenediamine with trifluoroacetic acid in presence of BF3·OEt2 catalyst, heat at 110°C for 6 hours in propylene glycol or DMF | Lewis acid catalysis promotes ring closure and trifluoromethyl incorporation |
| 3 | Purification | Silica gel chromatography (ethyl acetate:chloroform 95:5) or recrystallization | Ensures high purity of benzimidazole product |
This method is supported by Sharma et al. (2020), who synthesized various 5,6-substituted 2-trifluoromethyl benzimidazoles using similar conditions, demonstrating the feasibility of introducing multiple halogens alongside trifluoromethyl groups.
Oxidation and Reduction Reactions for Functionalization
Further functionalization of the benzimidazole core can be achieved via controlled oxidation or reduction, which may be relevant for modifying the N1 nitrogen or other reactive sites:
| Process | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), water, 70°C, 3 hours | N1-oxide derivative of benzimidazole | Enhances hydrogen bonding, useful in coordination chemistry |
| Reduction | Hydrogen gas (H2) at 1 atm, Pd/C catalyst, ethanol, 25°C, 12 hours | Benzimidazoline intermediate | Intermediate for chiral synthesis or further functionalization |
These transformations enable tuning of the compound’s properties for specific applications.
Metal-Catalyzed Cross-Coupling for Substituent Modification
Summary Table of Key Preparation Parameters
Comprehensive Research Findings and Analysis
- The presence of trifluoromethyl and halogen substituents significantly influences the electronic properties and reactivity of the benzimidazole ring, facilitating selective nucleophilic and electrophilic substitutions at specific positions.
- Oxidation at the N1 nitrogen enhances hydrogen bonding capacity, which is valuable for coordination chemistry applications and potentially for biological activity modulation.
- Metal-catalyzed cross-coupling reactions provide versatile routes for structural diversification, critical for developing pharmacologically active derivatives.
- Multi-step synthetic pathways allow the transformation of halogen substituents into amino or acylated groups, enabling the synthesis of bioactive compounds with anticancer and antimicrobial properties.
- Analytical characterization typically employs nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR), Fourier-transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS) to confirm substitution patterns and purity.
Scientific Research Applications
Medicinal Chemistry
Benzimidazole compounds are known for their therapeutic properties, particularly in the treatment of parasitic infections and cancers.
Antiparasitic Activity
Research has indicated that benzimidazole derivatives exhibit potent antiprotozoal activity. For instance, a study synthesized several derivatives and tested their efficacy against Giardia intestinalis and Trichomonas vaginalis. The results showed that compounds derived from benzimidazole were comparable to standard treatments like albendazole and metronidazole, with IC50 values indicating strong inhibitory effects (Table 1) .
| Compound | IC50 (µg/mL) | Target Parasite |
|---|---|---|
| 3a | 0.006 | Giardia intestinalis |
| 3b | 0.006 | Trichomonas vaginalis |
| Albendazole | 0.010 | Giardia intestinalis |
Anticancer Properties
Benzimidazole derivatives have also been explored for their anticancer properties. A notable study identified a series of benzimidazolone inhibitors targeting BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma. The compound CCT369260 demonstrated significant efficacy in reducing BCL6 levels in a lymphoma xenograft mouse model, highlighting its potential as a therapeutic agent in cancer treatment .
Pharmacological Significance
The pharmacological significance of benzimidazole derivatives extends beyond antiparasitic and anticancer applications. Various studies have documented their roles in anti-inflammatory and analgesic activities.
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of benzimidazole derivatives. For example, compounds synthesized from benzimidazole exhibited inhibition of key inflammatory mediators such as COX-2 and TNF-α, with some compounds showing greater efficacy than standard anti-inflammatory drugs like diclofenac .
| Compound | % Inhibition (vs. Standard) | Target Inflammatory Mediator |
|---|---|---|
| 146 | 55% | COX |
| 152 | 74% | COX-2 |
Analgesic Activity
In addition to anti-inflammatory effects, certain benzimidazole derivatives have shown notable analgesic activity. Studies indicated that specific compounds reduced pain responses significantly compared to standard analgesics .
Synthesis and Structural Modifications
The synthesis of benzimidazole derivatives often involves various chemical modifications to enhance their biological activity. Research has focused on optimizing structural features to improve potency against specific targets.
Structural Optimization
Modifications such as introducing halogens or trifluoromethyl groups have been shown to influence the pharmacokinetic properties and biological activity of benzimidazole derivatives .
Case Studies
Numerous case studies highlight the effectiveness of benzimidazole derivatives across different applications:
- Case Study 1 : A series of S-substituted 4,6-dihalogeno-2-mercapto-1H-benzimidazoles were synthesized and tested for antiprotozoal activity against Trypanosoma cruzi, revealing significant in vitro and in vivo efficacy compared to existing treatments .
- Case Study 2 : The development of CCT369260 as a BCL6 degrader demonstrated promising results in preclinical models for lymphoma treatment, showcasing the potential for benzimidazole derivatives in oncology .
Mechanism of Action
The mechanism of action of benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- involves its interaction with various molecular targets. It can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties. The compound’s halogen atoms and trifluoromethyl group enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Below is a comparison of the target compound with three closely related benzimidazole derivatives:
*Note: The 4,6-dibromo isomer shares the same CAS number as the target compound due to registry ambiguities.
Physicochemical Properties
Key properties were calculated using Crippen and McGowan methods:
The target compound exhibits higher lipophilicity (logP = 3.625) compared to the dichloro analogue (logP = 3.407), likely due to bromine’s larger atomic radius and stronger hydrophobic character . Reduced water solubility (log10WS = -5.69) may limit its bioavailability in aqueous environments.
Biological Activity
Benzimidazole derivatives are an important class of compounds with diverse biological activities, including antimicrobial, antiprotozoal, and anticancer properties. The specific compound 5-chloro-4,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole (CAS Number: 53615-23-9) has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and data sources.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₂Br₂ClF₃N₂ |
| Molecular Weight | 378.37 g/mol |
| Density | 2.188 g/cm³ |
| Boiling Point | 414.9 °C |
| Flash Point | 204.7 °C |
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. A study focused on a range of 2-(trifluoromethyl)-1H-benzimidazole derivatives found that certain analogues displayed potent activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. Specifically, compounds with IC50 values less than 1 µM were significantly more potent than standard treatments like albendazole and metronidazole .
In particular, the compound 5-chloro-4,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole has been evaluated for its activity against various strains of Plasmodium falciparum, the causative agent of malaria. It showed moderate antimalarial activity with IC50 values around 5.98 µM against W2 and D6 strains .
Anticancer Potential
The compound has also been investigated for its anticancer properties. A study highlighted the role of benzimidazolone inhibitors in targeting the BCL6 transcriptional repressor, which is implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). Modifications to the benzimidazole core led to compounds that effectively reduced BCL6 levels in lymphoma xenograft mouse models . This suggests that benzimidazole derivatives could be promising candidates for cancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly dependent on their chemical structure. Substituents at various positions on the benzimidazole ring can significantly influence their potency and selectivity against different biological targets. For instance, the presence of trifluoromethyl and halogen substituents has been associated with enhanced bioactivity against protozoan parasites and cancer cells .
Case Studies
- Antiprotozoal Activity : A series of benzimidazole derivatives were synthesized and tested against Trichomonas vaginalis. The compound 5-chloro-4,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole demonstrated a notable increase in activity compared to traditional treatments .
- Anticancer Activity : In vivo studies showed that a modified benzimidazolone compound led to significant decreases in tumor size in mice models of DLBCL after oral administration, indicating potential for clinical application .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
- Answer: Critical properties include logP (3.625, Crippen method), log10WS (-5.69), and McVol (144.93 ml/mol), calculated using computational methods like Crippen fragmentation and McGowan volume estimation . Experimental determination involves reverse-phase HPLC for logP, gravimetric analysis for solubility, and gas displacement techniques for molecular volume. Cross-validation with spectroscopic data (NMR, FTIR) ensures accuracy .
Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?
- Answer: Synthesis typically involves sequential halogenation of a benzimidazole precursor. For example, bromination of 5-chloro-2-(trifluoromethyl)benzimidazole using N-bromosuccinimide (NBS) in acetic acid at 80°C achieves selective dibromination at positions 4 and 6 . Optimization requires monitoring reaction kinetics via LC-MS and adjusting stoichiometry (e.g., 1.2–1.5 eq. Br₂ per site) to minimize polyhalogenation byproducts .
Q. What safety protocols are essential for handling this compound in the lab?
- Answer: The compound is a respiratory and dermal irritant. Use fume hoods, nitrile gloves, and PPE. Incompatible with oxidizers (e.g., peroxides) and reducing agents (e.g., LiAlH₄), as it releases toxic gases (Cl₂, F₂) upon decomposition . Emergency procedures include immediate rinsing with water for eye/skin contact and activated charcoal for ingestion .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Answer: Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution X-ray data (≤1.0 Å) to resolve ambiguities in halogen positioning. Discrepancies in bond lengths (e.g., C-Br vs. C-Cl) may arise from thermal motion; apply anisotropic displacement parameters and twin refinement for twinned crystals . Cross-check with DFT-optimized geometries (B3LYP/6-31G*) for validation .
Q. What computational strategies predict the compound’s bioavailability and target interactions?
- Answer: Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., mycobacterial enzymes) identifies binding pockets. Pharmacokinetic parameters (e.g., BBB penetration) are predicted using QSAR models (ADMET Predictor™), incorporating logP and polar surface area. MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How do halogen substituents influence antimycobacterial activity, and what mechanistic insights exist?
- Answer: The 4,6-dibromo and 5-chloro groups enhance lipophilicity, promoting membrane penetration in Mycobacterium tuberculosis. Mechanistically, the compound inhibits ATP-dependent DNA gyrase by chelating Mg²⁺ ions in the active site, as shown via MIC assays (0.5–2 µg/mL) and crystallographic studies . Synergistic effects with nitrobenzyl groups are under investigation .
Q. What analytical methods resolve discrepancies in reported logP values across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
